molecular formula C12H9ClFN3O B7575360 6-chloro-N-(3-fluoro-4-methylphenyl)pyridazine-3-carboxamide

6-chloro-N-(3-fluoro-4-methylphenyl)pyridazine-3-carboxamide

Cat. No. B7575360
M. Wt: 265.67 g/mol
InChI Key: JSEKEEFUDGOFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(3-fluoro-4-methylphenyl)pyridazine-3-carboxamide (compound A) is a pyridazine derivative that has gained the attention of the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound A has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Mechanism of Action

The exact mechanism of action of compound A is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in tumor growth and metastasis. The anti-inflammatory and analgesic effects of compound A may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Compound A has been shown to affect various biochemical and physiological processes in cells and tissues. It has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its antitumor activity. Compound A has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, it has been shown to modulate the activity of certain ion channels and receptors in the nervous system, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using compound A in lab experiments is its relatively low toxicity compared to other anticancer agents. This allows for higher concentrations to be used in cell culture and animal studies without causing significant damage to normal cells and tissues. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of compound A. One area of interest is its potential use in combination therapy with other anticancer agents to enhance their efficacy and reduce toxicity. Another area of interest is the development of more potent and selective analogs of compound A with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of compound A and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of compound A involves the reaction of 6-chloro-3-nitropyridazine with 3-fluoro-4-methylaniline in the presence of a reducing agent such as iron powder or tin chloride. The nitro group in the starting material is reduced to an amino group, resulting in the formation of compound A.

properties

IUPAC Name

6-chloro-N-(3-fluoro-4-methylphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O/c1-7-2-3-8(6-9(7)14)15-12(18)10-4-5-11(13)17-16-10/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEKEEFUDGOFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-fluoro-4-methylphenyl)pyridazine-3-carboxamide

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